molecular formula C13H11F3INO B14207819 Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- CAS No. 828938-90-5

Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)-

Cat. No.: B14207819
CAS No.: 828938-90-5
M. Wt: 381.13 g/mol
InChI Key: GMFIAUHPNAUEMG-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic compound that features a quinoline core structure. This compound is characterized by the presence of an iodine atom at the 6th position, two methyl groups at the 2nd position, and a trifluoroacetyl group at the 1st position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acylation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline, 2,6-dimethyl-
  • Quinoline, 1,2-dihydro-2,2,4-trimethyl-
  • Quinoline, 4-hydroxy-2-

Uniqueness

Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications .

Properties

CAS No.

828938-90-5

Molecular Formula

C13H11F3INO

Molecular Weight

381.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-iodo-2,2-dimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C13H11F3INO/c1-12(2)6-5-8-7-9(17)3-4-10(8)18(12)11(19)13(14,15)16/h3-7H,1-2H3

InChI Key

GMFIAUHPNAUEMG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)I)C

Origin of Product

United States

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